molecular formula C22H24N4O3 B11645023 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11645023
M. Wt: 392.5 g/mol
InChI Key: MIBTXDHQJKHZJX-HZHRSRAPSA-N
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Description

This compound belongs to the pyrazole carbohydrazide family, characterized by a pyrazole core substituted with a carbohydrazide moiety. Its structure includes:

  • 1H-pyrazole-5-carbohydrazide backbone: Provides a rigid heterocyclic framework for molecular interactions.
  • 4-(2-Methylpropoxy)phenyl substituent: A lipophilic para-substituted aryl group, enhancing membrane permeability.

Characterization likely involves spectroscopic methods (e.g., NMR, IR) and X-ray crystallography (commonly using SHELX software, as noted in ) .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)13-29-17-10-8-16(9-11-17)19-12-20(25-24-19)22(28)26-23-15(3)18-6-4-5-7-21(18)27/h4-12,14,27H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+

InChI Key

MIBTXDHQJKHZJX-HZHRSRAPSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 3-[4-(2-Methylpropoxy)Phenyl]-1H-Pyrazole-5-Carboxylate

The pyrazole core is synthesized from ethyl 2,4-dioxo-4-[4-(2-methylpropoxy)phenyl]butanoate, prepared via Claisen condensation of 4-(2-methylpropoxy)acetophenone with diethyl oxalate. Cyclization with hydrazine hydrate in ethanol under acidic conditions (H₂SO₄) yields the pyrazole ester.

Reaction Conditions :

  • Solvent : Ethanol

  • Catalyst : Sulfuric acid (0.5 eq)

  • Temperature : Room temperature, 24 hours

  • Yield : ~70% (estimated from analogous reactions)

The 4-(2-methylpropoxy)phenyl group is introduced by alkylating 4-hydroxyphenylacetone with 2-methylpropyl bromide prior to Claisen condensation.

Formation of 3-[4-(2-Methylpropoxy)Phenyl]-1H-Pyrazole-5-Carbohydrazide

The ester intermediate undergoes hydrazinolysis with excess hydrazine hydrate in refluxing ethanol to yield the carbohydrazide:

Reaction Conditions :

  • Solvent : Ethanol

  • Reagent : Hydrazine hydrate (3 eq)

  • Temperature : Reflux (78°C), 6–8 hours

  • Yield : ~65% (estimated)

Characterization via IR spectroscopy typically shows carbonyl (C=O) stretching at ~1656 cm⁻¹ and N–H bands at ~3229 cm⁻¹.

Condensation with 2-Hydroxyacetophenone Derivative

The final step involves Schiff base formation between the carbohydrazide and (E)-1-(2-hydroxyphenyl)ethan-1-one. The reaction proceeds in methanol under reflux, catalyzed by acetic acid:

Reaction Conditions :

  • Solvent : Methanol

  • Catalyst : Glacial acetic acid (2 drops)

  • Temperature : Reflux (64°C), 4–6 hours

  • Yield : ~60% (estimated)

The (E)-configuration is favored due to steric hindrance, confirmed by X-ray crystallography in analogous compounds.

Optimization of Reaction Conditions

Solvent and Catalyst Effects

  • Ethanol vs. Methanol : Ethanol improves solubility of intermediates, while methanol accelerates hydrazone formation.

  • Acid Catalysts : Sulfuric acid enhances cyclization kinetics, whereas acetic acid minimizes side reactions during condensation.

Temperature and Time

  • Pyrazole Cyclization : Prolonged room-temperature reactions prevent diketone decomposition.

  • Hydrazone Formation : Reflux conditions ensure complete imine bond formation without racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR :

    • Pyrazole-H: δ 6.48–6.50 ppm (singlet).

    • Hydrazone NH: δ 11.58 ppm (singlet).

  • IR : C=O (1656 cm⁻¹), N–H (3229 cm⁻¹), and C=N (1608 cm⁻¹).

  • Mass Spec : Molecular ion peak at m/z 392.5 ([M+H]⁺).

Crystallographic Analysis

In analogous structures, the hydrazone moiety adopts a planar configuration with dihedral angles <10° between the pyrazole and hydroxyphenyl rings.

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones may yield regioisomeric pyrazoles. Using monosubstituted hydrazines or microwave-assisted synthesis can improve selectivity.

Green Chemistry Alternatives

  • Solvent-Free Conditions : Ball-milling techniques reduce reliance on volatile solvents.

  • Biocatalysis : Lipases have been explored for enantioselective condensations in related systems .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro and halogenated derivatives of the original compound.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that various substituted pyrazoles, including those similar to N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide, were synthesized and tested for their ability to inhibit inflammation in animal models. Compounds with specific substituents showed enhanced activity compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. A series of compounds were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited considerable antibacterial activity, with zones of inhibition comparable to established antibiotics . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific structure of this compound may enhance its efficacy against certain cancer types.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, several pyrazole derivatives were administered. The results indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited superior anti-inflammatory effects compared to others. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Screening

A systematic evaluation of various pyrazole derivatives against pathogenic bacteria revealed that certain compounds showed effective inhibition against E. coli and S. aureus. For example, one derivative demonstrated a zone of inhibition measuring 22 mm against E. coli, significantly higher than the control group treated with standard antibiotics .

Case Study 3: Anticancer Activity

In vitro studies on human cancer cell lines revealed that selected pyrazole derivatives induced cell cycle arrest and apoptosis. The compound's ability to modulate key signaling pathways was confirmed through Western blot analysis, indicating its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. Additionally, the pyrazole ring can interact with metal ions, forming stable complexes that modulate biological pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical attributes of the target compound with similar derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP* Reference ID
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide (Target) C₂₃H₂₄N₄O₃ 404.47 2-hydroxyphenyl, 4-(2-methylpropoxy)phenyl ~3.5
N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide () C₁₇H₁₆N₄O₂S 340.40 4-hydroxyphenyl, 5-methylthienyl ~2.8
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide () C₂₄H₂₀BrClN₄O₃ 552.80 5-bromo-2-hydroxyphenyl, 4-(4-chlorobenzyloxy)phenyl ~4.2
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide () C₂₄H₂₀N₄O₂ 408.45 4-methoxyphenyl, 2-naphthyl ~4.0
N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide () C₂₃H₂₆N₄O₃ 406.48 3-ethoxy-2-hydroxyphenyl, 4-(2-methylpropyl)phenyl ~3.8

*logP values estimated based on substituent contributions.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-hydroxyphenyl group enhances hydrogen-bonding capacity compared to the 4-methoxyphenyl () or 4-dimethylaminophenyl () analogs.
  • Steric Effects : The 2-methylpropoxy group in the target compound may induce steric hindrance, altering binding kinetics compared to smaller groups (e.g., methoxy in ).

Computational Insights :

  • and highlight the use of DFT calculations and molecular docking to predict binding affinities.

Crystallographic and Spectroscopic Characterization

  • X-ray Crystallography : Many analogs (e.g., ) were characterized using SHELX software (), confirming (E)-configuration and planar hydrazone linkages .
  • Spectroscopy : IR and NMR data () validate carbonyl (1650–1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups.

Biological Activity

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available data on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrazole ring, a hydrazide functional group, and various aromatic substituents. The synthesis typically involves the condensation of 2-hydroxyacetophenone with a hydrazine derivative, followed by further modifications to introduce the propoxy group. The reaction conditions often include solvents like methanol or ethanol and may require catalysts to enhance yield.

Anticancer Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit potent anticancer activities. For instance, studies have shown that similar pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. A study found that certain analogs displayed significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating effective inhibition at low concentrations (around 3.60 µM for SiHa cells) .

Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, synthesized compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MICs) in the range of 31 to 250 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. Selective COX-2 inhibitors derived from pyrazole structures have been noted for their anti-inflammatory properties .
  • Interaction with Tubulin : Compounds with similar structures have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Case Studies

  • Anticancer Activity : In a study evaluating various pyrazole derivatives, one compound demonstrated an IC50 value of 2.97 µM against PC-3 cells, indicating strong selective cytotoxicity compared to non-cancerous cells (HEK-293T), where it exhibited minimal toxicity (IC50 > 50 µM) .
  • Antimicrobial Screening : A series of synthesized pyrazole derivatives were screened against multiple bacterial strains. Compounds showed varying degrees of activity, with some achieving MIC values lower than those of standard antibiotics .

Q & A

Q. What are the established synthetic routes for N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step protocols involving:

  • Claisen-Schmidt condensation for chalcone intermediates (e.g., using 2-hydroxyacetophenone derivatives and substituted benzaldehydes) .
  • Hydrazine hydrate cyclization to form the pyrazole core, followed by hydrazide coupling . Optimization includes controlling reaction temperature (e.g., 60–80°C for cyclization), solvent selection (ethanol or methanol for solubility), and stoichiometric ratios of reagents (e.g., 1:1.2 aldehyde-to-hydrazide) to maximize yields (70–85%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals for the hydrazide (-NH-NH2), pyrazole ring protons (δ 6.5–8.5 ppm), and 2-hydroxyphenyl groups (δ 10–12 ppm for phenolic -OH) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • X-ray crystallography : Refinement using SHELXL (for H-bonding networks and torsion angles) and visualization via ORTEP (thermal ellipsoid analysis) .

Q. How is purity validated, and what are common impurities observed during synthesis?

  • Elemental analysis (C, H, N) with <0.3% deviation from theoretical values .
  • HPLC-MS to detect byproducts like unreacted aldehydes or incomplete cyclization intermediates .
  • Common impurities include Schiff base adducts (from side reactions) and oxidation products of the hydroxyphenyl group .

Advanced Research Questions

Q. What computational strategies are used to predict bioactivity and binding mechanisms?

  • Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., Factor Xa or cyclooxygenase-2) to analyze binding affinities. Docking scores (<-7 kcal/mol suggest strong interactions) and hydrogen-bonding patterns (e.g., pyrazole N-atoms with catalytic residues) guide SAR studies .
  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

Q. How can conflicting crystallographic and spectroscopic data be resolved?

Discrepancies between X-ray (rigid crystal packing) and solution-phase NMR (dynamic conformers) are addressed via:

  • Variable-temperature NMR to detect rotational barriers in hydrazide linkages .
  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) influencing solid-state vs. solution structures .

Q. What methodologies improve the compound’s pharmacokinetic profile for therapeutic applications?

  • LogP optimization (via substituent modulation, e.g., replacing 2-methylpropoxy with polar groups) to enhance solubility .
  • Plasma protein binding assays (equilibrium dialysis) to measure free fraction (target: >20% for oral bioavailability) .
  • Metabolic stability studies (human liver microsomes) identify vulnerable sites (e.g., ester hydrolysis) for structural shielding .

Q. How do researchers reconcile contradictory bioactivity data across studies?

For example, conflicting IC₅₀ values in enzyme assays may arise from:

  • Assay conditions (pH, ionic strength) affecting ligand-protein interactions.
  • Batch variability in compound purity (validate via LC-MS).
  • Cell-line specificity (e.g., HEK293 vs. HepG2 metabolic differences). Solutions include dose-response standardization and orthogonal assays (SPR, ITC) .

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